4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Overview
Description
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is a synthetic organic compound characterized by the presence of difluoromethyl, ethylsulfonyl, and fluorophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions may target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.
Substitution: The aromatic fluorine and pyrimidine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while nucleophilic substitution at the fluorine atom could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The difluoromethyl and fluorophenyl groups may enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-(methylsulfonyl)-6-(4-fluorophenyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-chlorophenyl)pyrimidine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The unique combination of difluoromethyl, ethylsulfonyl, and fluorophenyl groups in 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine imparts distinct chemical and physical properties. These features may enhance its reactivity, stability, and potential interactions with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethylsulfonyl-6-(4-fluorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCAEHOPVYWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166739 | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-68-1 | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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